1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride
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Overview
Description
1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride is a chemical compound with the molecular formula C11H11F3N2O·HCl and a molecular weight of 280.68 g/mol. This compound is known for its unique structural features, including a trifluoroethyl group attached to a tetrahydroquinoline ring system, which imparts significant chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride typically involves the following steps:
Formation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through the reduction of quinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Introduction of Amino Group: The amino group at the 3-position of the tetrahydroquinoline ring is introduced through reductive amination reactions, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.
Trifluoroethylation: The trifluoroethyl group is introduced using trifluoroethylating agents such as trifluoroethyl iodide or trifluoroethanol in the presence of a suitable catalyst.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield. Continuous flow reactors and large-scale batch reactors are commonly used for industrial synthesis. Quality control measures, including chromatographic techniques and spectroscopic analysis, are employed to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amino group, leading to the formation of corresponding nitro compounds or amides.
Reduction: Reduction reactions can be performed on the trifluoroethyl group, resulting in the formation of trifluoroethanol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are used.
Substitution: Nucleophiles such as alkyl halides, amines, and alcohols are used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation Products: Nitro derivatives, amides, and other oxidized products.
Reduction Products: Trifluoroethanol derivatives and other reduced forms.
Substitution Products: Various substituted trifluoroethyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research, particularly in studies involving enzyme inhibition and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mechanism of Action
The mechanism by which 1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one: Similar structure but with a butan-1-one group instead of trifluoroethan-1-one.
3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one: Similar structure but with a methyl group at the 2-position of the tetrahydroquinoline ring.
Uniqueness: 1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride is unique due to its trifluoroethyl group, which imparts distinct chemical and biological properties compared to similar compounds. This group enhances the compound's stability, lipophilicity, and binding affinity, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
1-(3-amino-3,4-dihydro-2H-quinolin-1-yl)-2,2,2-trifluoroethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O.ClH/c12-11(13,14)10(17)16-6-8(15)5-7-3-1-2-4-9(7)16;/h1-4,8H,5-6,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMRLKPWRGTQBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C2=CC=CC=C21)C(=O)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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